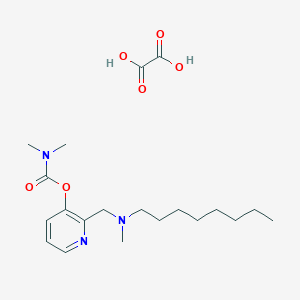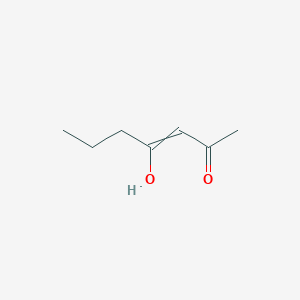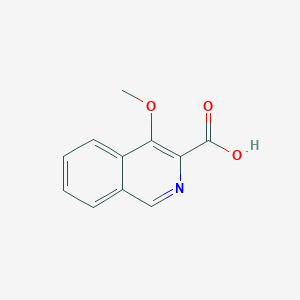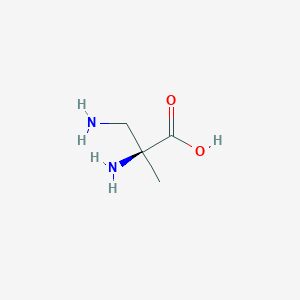
2-(Aminomethyl)-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-D-alanine, also known as BMAA, is a non-proteinogenic amino acid that has been found in various types of cyanobacteria, as well as in some species of marine diatoms and dinoflagellates. BMAA has been implicated in the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and has been the subject of intense research in recent years.
作用機序
The exact mechanism of action of 2-(Aminomethyl)-D-alanine is not yet fully understood, but it is thought to involve the disruption of protein synthesis and the accumulation of misfolded proteins in neurons. 2-(Aminomethyl)-D-alanine has also been shown to activate the NMDA receptor, which could contribute to its neurotoxic effects.
生化学的および生理学的効果
2-(Aminomethyl)-D-alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of oxidative stress. 2-(Aminomethyl)-D-alanine has also been shown to disrupt the function of mitochondria, which could contribute to its neurotoxic effects.
実験室実験の利点と制限
One advantage of studying 2-(Aminomethyl)-D-alanine in the lab is that it can be synthesized relatively easily, allowing researchers to study its effects in a controlled environment. However, one limitation of studying 2-(Aminomethyl)-D-alanine is that it is difficult to obtain in large quantities from natural sources, which could limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on 2-(Aminomethyl)-D-alanine, including further studies of its potential role in the development of neurodegenerative diseases. Researchers are also interested in exploring the potential use of 2-(Aminomethyl)-D-alanine as a biomarker for these diseases, as well as the development of new drugs that could target the neurotoxic effects of 2-(Aminomethyl)-D-alanine. Additionally, further studies are needed to better understand the mechanism of action of 2-(Aminomethyl)-D-alanine and its effects on other systems in the body.
合成法
2-(Aminomethyl)-D-alanine can be synthesized through a number of different methods, including the reaction of glycine with acetaldehyde in the presence of ammonia, or the reaction of alanine with formaldehyde and ammonia. However, the most common method of synthesis involves the reaction of L-serine with acetaldehyde in the presence of ammonia and sodium cyanide.
科学的研究の応用
2-(Aminomethyl)-D-alanine has been the subject of extensive research in recent years, with a particular focus on its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(Aminomethyl)-D-alanine can cause damage to neurons in vitro, and can also induce the formation of protein aggregates similar to those found in the brains of Alzheimer's and Parkinson's patients.
特性
CAS番号 |
170384-23-3 |
|---|---|
製品名 |
2-(Aminomethyl)-D-alanine |
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
BJVNVLORPOBATD-BYPYZUCNSA-N |
異性体SMILES |
C[C@](CN)(C(=O)O)N |
SMILES |
CC(CN)(C(=O)O)N |
正規SMILES |
CC(CN)(C(=O)O)N |
同義語 |
L-Alanine, 3-amino-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



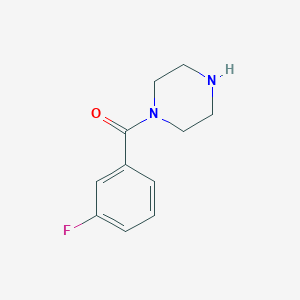
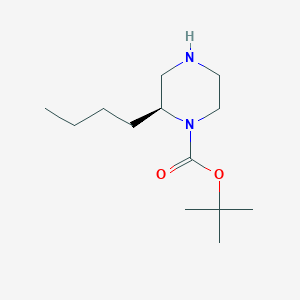
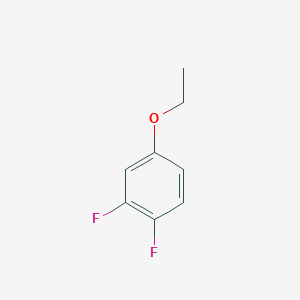
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
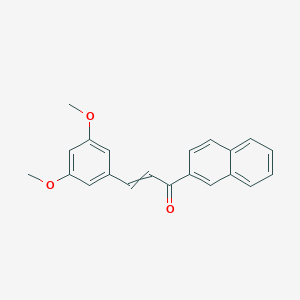
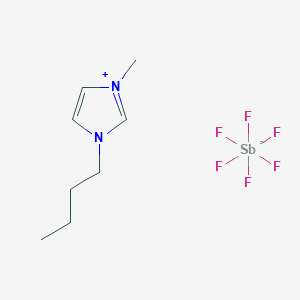
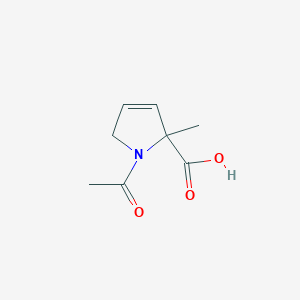
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
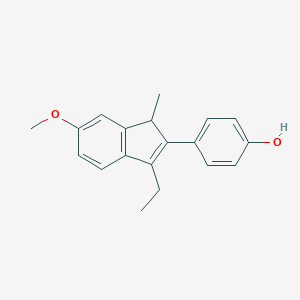
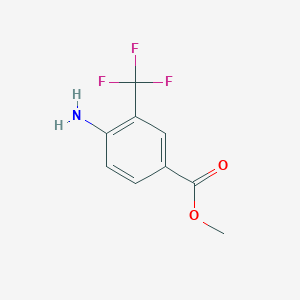
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
